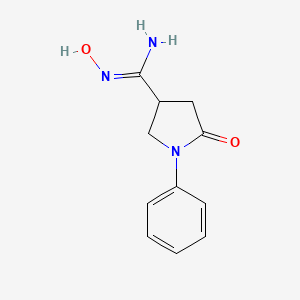

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

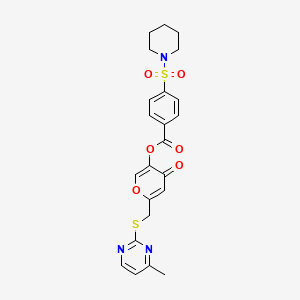

The synthesis of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

The molecular structure of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains functional groups such as a carboximidamide group and a phenyl group.Chemical Reactions Analysis

“N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” can undergo various chemical reactions. For instance, it can react with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone to yield corresponding hydrazones . It can also interact with 2,3-dichloronaphthoquinone to afford N-substituted carbohydrazides with a naphthoquinone moiety .Scientific Research Applications

Copper Recovery from Chloride Solutions

Hydrophobic N′-alkyloxypyridinecarboximidamides have been utilized for extracting copper(II) from chloride solutions, showcasing the potential of similar compounds in metallurgical processes and environmental remediation. The study explored variables affecting copper(II) extraction, such as extractant structure and metal ion concentration, indicating the practical applications of pyridinecarboximidamides in selective metal recovery processes (Wojciechowska et al., 2017).

Electrocatalytic Reactions and Oxidation Processes

N-Oxyl compounds, including imidoxyls and aminoxyls, are recognized for their catalytic efficacy in selective organic molecule oxidation, both in lab-scale and industrial settings. These compounds are particularly notable for their roles in electrocatalytic reactions, functioning under electrochemical conditions without the need for stoichiometric oxidants. This highlights the chemical versatility and application of N-oxyl species in facilitating diverse electrosynthetic reactions (Nutting et al., 2018).

Anticonvulsant Activity

Research into 3-aminopyrroles and their sodium channel blocking properties has uncovered significant anticonvulsant activities, offering insights into the therapeutic potential of related pyrrolidine derivatives in treating epilepsy and other seizure disorders. Such compounds demonstrate a notable lack of neurotoxicity, highlighting their promise as safer anticonvulsant medications (Unverferth et al., 1998).

HIV-1 Inhibition

Derivatives of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans have shown potent anti-HIV-1 activity, particularly against the HIV-1 gp41. These findings demonstrate the potential of structurally similar compounds in developing new antiviral agents, specifically targeting viral fusion and entry processes (Katritzky et al., 2009).

Magnetic Resonance Imaging (MRI) and Redox Status Probing

Nitroxide radicals, as contrast agents in MRI, have been used to assess the intracellular redox status of tumors. Their reduction rate within cells provides valuable insights into the metabolic and redox environments of cancerous tissues, demonstrating the application of similar compounds in non-invasive cancer diagnostics (Hyodo et al., 2006).

properties

IUPAC Name |

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEUKGSMKHUITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2776327.png)

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)

![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)